(4-Tert-butyl-2,6-dimethylbenzyl)hydrazine
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Overview
Description
[(4-tert-Butyl-2,6-dimethylphenyl)methyl]hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-tert-Butyl-2,6-dimethylphenyl)methyl]hydrazine typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of [(4-tert-Butyl-2,6-dimethylphenyl)methyl]hydrazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(4-tert-Butyl-2,6-dimethylphenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Substituted hydrazines.
Scientific Research Applications
[(4-tert-Butyl-2,6-dimethylphenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-tert-Butyl-2,6-dimethylphenyl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride
- 2,6-Di-tert-butyl-4-methylphenol
- 2,6-Di-tert-butyl-4-methylpyridine
Uniqueness
[(4-tert-Butyl-2,6-dimethylphenyl)methyl]hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and biological activity compared to other similar compounds. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
926261-89-4 |
---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
(4-tert-butyl-2,6-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C13H22N2/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-15-14/h6-7,15H,8,14H2,1-5H3 |
InChI Key |
NFHKUKSZBFAZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CNN)C)C(C)(C)C |
Origin of Product |
United States |
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